molecular formula C11H22O2 B15288307 (4s,6s,7s)-7-Hydroxy-4,6-dimethyl-3-nonanone CAS No. 72598-35-7

(4s,6s,7s)-7-Hydroxy-4,6-dimethyl-3-nonanone

Cat. No.: B15288307
CAS No.: 72598-35-7
M. Wt: 186.29 g/mol
InChI Key: YEKDTNYNLCQHPV-GUBZILKMSA-N
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Description

. This compound plays a crucial role in the mating behavior of these beetles by attracting males to females.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,6S,7S)-7-Hydroxy-4,6-dimethyl-3-nonanone involves several steps. One of the methods includes the preparation of the O-acetyl derivative of its (4S,6R,7R)-isomer. The dithiane derivative is prepared from the cyclic acetal obtained from D-glucose through a transthioacetalisation and protection of the hydroxy group as the 1-ethoxyethyl acetal . Deprotonation with n-BuLi at low temperatures is a key step in this synthesis.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves organic synthesis techniques that can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(4S,6S,7S)-7-Hydroxy-4,6-dimethyl-3-nonanone undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxy group to a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (MCPBA) for oxidation, and reducing agents like lithium aluminium hydride (LAH) for reduction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction would yield an alcohol.

Mechanism of Action

The mechanism of action of (4S,6S,7S)-7-Hydroxy-4,6-dimethyl-3-nonanone involves its interaction with olfactory receptors in male cigarette beetles. The compound binds to specific receptors, triggering a signaling pathway that leads to the attraction of males to females . This process is highly stereospecific, with only the natural enantiomer being biologically active .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S,6S,7S)-7-Hydroxy-4,6-dimethyl-3-nonanone is unique due to its specific stereochemistry, which is crucial for its biological activity as a sex pheromone. Its ability to attract male cigarette beetles makes it a valuable tool in pest management .

Properties

CAS No.

72598-35-7

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

(4S,6S,7S)-7-hydroxy-4,6-dimethylnonan-3-one

InChI

InChI=1S/C11H22O2/c1-5-10(12)8(3)7-9(4)11(13)6-2/h8-10,12H,5-7H2,1-4H3/t8-,9-,10-/m0/s1

InChI Key

YEKDTNYNLCQHPV-GUBZILKMSA-N

Isomeric SMILES

CC[C@@H]([C@@H](C)C[C@H](C)C(=O)CC)O

Canonical SMILES

CCC(C(C)CC(C)C(=O)CC)O

Origin of Product

United States

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